molecular formula C45H53ClN4O12S2 B1241249 Timcodar dimesylate CAS No. 183313-30-6

Timcodar dimesylate

Cat. No.: B1241249
CAS No.: 183313-30-6
M. Wt: 941.5 g/mol
InChI Key: LXIAWDJOQUWVQS-SHRURHRBSA-N
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Biological Activity

Timcodar dimesylate, also known as VX-853, is a macrolide derivative that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders. This article explores the biological activity of Timcodar, focusing on its mechanisms of action, effects on lipid accumulation, and implications for drug development.

Timcodar is characterized as a non-FKBP12 binding immunophilin that primarily targets FKBP51, a member of the FK506-binding protein family. Unlike other macrolides such as rapamycin and FK506, which bind to FKBP12 and suppress immune responses, Timcodar's unique binding profile allows it to modulate glucocorticoid receptor (GR) activity without the associated side effects of immune suppression.

Key Findings:

  • Inhibition of Adipogenesis : Timcodar significantly inhibits lipid accumulation in 3T3-L1 adipocytes. At a concentration of 1 μM, it reduced lipid accumulation by approximately 50% compared to control groups (p < 0.001) .
  • Targeting Transcription Factors : Timcodar suppresses key transcriptional regulators of adipogenesis, including PPARγ and C/EBPα. This suppression leads to decreased expression of genes involved in lipid storage and metabolism .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of Timcodar in inhibiting adipogenic differentiation:

CompoundConcentrationLipid Accumulation Inhibition (%)Statistical Significance
Timcodar1 μM50%p < 0.001
Rapamycin1 μM45%p < 0.01
FK5061 μMNo significant changeN/A

These results indicate that Timcodar's anti-adipogenic effects are comparable to those of rapamycin, a well-known inhibitor of adipogenesis .

Mechanistic Insights

Timcodar's action appears to involve the following pathways:

  • Glucocorticoid Receptor Modulation : By enhancing GR activity in the presence of FKBP51, Timcodar facilitates the expression of glucocorticoid-responsive genes that inhibit adipogenesis .
  • Increased GILZ Expression : The drug also promotes the expression of Glucocorticoid-Induced Leucine Zipper (GILZ), a known inhibitor of adipogenesis that acts through various signaling pathways .

Case Studies

Recent studies have highlighted the potential clinical applications of Timcodar in managing obesity-related conditions:

  • Obesity Model in Mice : In a controlled study using genetically modified mice lacking FKBP52, Timcodar was shown to enhance metabolic responses and reduce body weight without causing immune suppression. This suggests its potential as a safer alternative to traditional immunosuppressants like rapamycin .
  • Human Cell Lines : In human-derived cell lines, Timcodar exhibited similar anti-adipogenic effects as observed in murine models. The drug's ability to modulate key metabolic pathways positions it as a candidate for further clinical investigation .

Properties

IUPAC Name

(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H45ClN4O6.2CH4O3S/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31;2*1-5(2,3)4/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3;2*1H3,(H,2,3,4)/t37-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIAWDJOQUWVQS-SHRURHRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53ClN4O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171411
Record name Timcodar dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183313-30-6
Record name Timcodar dimesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183313306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timcodar dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMCODAR DIMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44277I316G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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